molecular formula C16H11FO3 B2996506 (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 903204-02-4

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2996506
CAS No.: 903204-02-4
M. Wt: 270.259
InChI Key: YRINKJBYZKNWGR-AUWJEWJLSA-N
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Description

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a high-purity chemical compound supplied for non-human research applications. With a molecular formula of C19H18FNO3 and a molecular weight of 327.355 g/mol, this benzofuranone derivative is characterized by its specific (2Z) stereochemistry . The compound features a core benzofuran-3-one structure substituted with a 2-fluorobenzylidene group at the 2-position, a hydroxy group at the 6-position, and a methyl group at the 4-position, creating a unique molecular scaffold for scientific investigation . Researchers utilize this compound as a key building block in medicinal chemistry and drug discovery, particularly for synthesizing and studying more complex molecules with potential biological activity. Its structural features are similar to other documented benzofuran derivatives that have been assayed for activities such as anti-inflammatory effects . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-6-11(18)8-13-15(9)16(19)14(20-13)7-10-4-2-3-5-12(10)17/h2-8,18H,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRINKJBYZKNWGR-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CC=C3F)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CC=C3F)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and 4-methyl-2,3-dihydro-1-benzofuran-3-one.

    Condensation Reaction: The key step is a condensation reaction between 2-fluorobenzaldehyde and 4-methyl-2,3-dihydro-1-benzofuran-3-one in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The double bond in the benzofuran ring can be reduced to form a saturated compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-[(2-fluorophenyl)methylidene]-6-oxo-4-methyl-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following benzofuran-3-one derivatives share core structural similarities but differ in substituents, leading to distinct properties:

Compound Name (CAS No.) Substituents Molecular Formula XLogP3 Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-fluorophenyl, 6-hydroxy, 4-methyl C₁₇H₁₁FO₃ ~3.2* Hydroxy, fluorophenyl, methyl 298.27
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one (620547-25-3) 3-fluorophenyl, 6-allyloxy C₁₉H₁₅FO₃ 4.9 Allyl ether, fluorophenyl 310.3
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one (896836-06-9) 3-methylphenyl, 7-piperazinyl, 6-hydroxy C₂₄H₂₅N₂O₅ ~1.5* Hydroxyethyl piperazine, hydroxy 433.47
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one (637753-75-4) 6-bromo-benzodioxin, 6-hydroxy C₁₇H₁₀BrFO₅ ~3.8* Bromo, benzodioxin, hydroxy 393.17

*Estimated based on substituent contributions where direct data are unavailable.

Key Differences and Implications

Fluorophenyl Position (2- vs. 3-fluoro)
  • The 2-fluorophenyl group in the target compound creates a stronger dipole moment compared to the 3-fluorophenyl analog . This enhances interactions with hydrophobic pockets in proteins but may reduce metabolic stability due to increased electron-withdrawing effects near the benzylidene linkage.
  • The 3-fluorophenyl derivative (CAS 620547-25-3) exhibits higher lipophilicity (XLogP3 = 4.9 vs.
6-Hydroxy vs. 6-Alkoxy Substitutions
  • The 6-hydroxy group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), improving binding specificity. In contrast, the 6-allyloxy group in CAS 620547-25-3 increases steric bulk and lipophilicity, favoring passive diffusion across membranes .
Piperazinyl and Bromo-Benzodioxin Modifications
  • The 7-piperazinyl substituent in CAS 896836-06-9 introduces a basic nitrogen, enhancing water solubility (lower XLogP3 ~1.5) and enabling ionic interactions with charged residues in targets .
Methyl Group at Position 4
  • The 4-methyl group in the target compound modestly increases lipophilicity and may stabilize the Z-configuration by steric hindrance, a feature absent in the other analogs.

Biological Activity

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structural configuration that may confer various biological activities. This compound features a benzofuran core, which is often associated with significant pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the fluorophenyl group and other functional groups enhances its potential interactions with biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula: C16_{16}H15_{15}F1_{1}O3_{3}
  • Molecular Weight: 284.29 g/mol
  • Key Functional Groups: Hydroxyl (-OH), Methyl (-CH3_3), and Fluorophenyl

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Anticancer Activity:
    • Compounds with a benzofuran moiety have shown potential in inhibiting cancer cell proliferation. For example, studies on related benzofuran derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Properties:
    • Similar structures have been tested against various microorganisms, revealing significant antimicrobial activity. The hydroxyl group is often implicated in enhancing the solubility and bioavailability of these compounds, contributing to their efficacy against bacterial strains.
  • Anti-inflammatory Effects:
    • The anti-inflammatory properties of benzofuran derivatives have been well-documented. These compounds may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease.

Case Study 1: Anticancer Activity

A study investigated the effects of benzofuran derivatives on human cancer cell lines. The results indicated that compounds exhibiting structural similarities to This compound could inhibit the growth of multiple cancer types, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BHCT116 (Colon)15Cell cycle arrest

Case Study 2: Antimicrobial Activity

In another study, several benzofuran derivatives were evaluated for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings showed that modifications in the aromatic rings significantly influenced antibacterial potency.

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli18

Mechanistic Insights

The biological activity of This compound can be explored through molecular docking studies to predict its binding affinity to key biological targets such as enzymes involved in cancer progression or bacterial infection pathways. Techniques like surface plasmon resonance can further elucidate interaction dynamics.

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